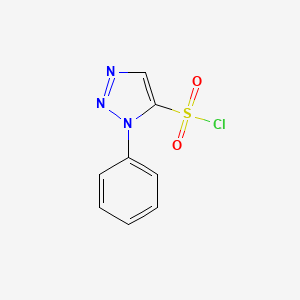
1-フェニル-1H-1,2,3-トリアゾール-5-スルホニルクロリド
説明
1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C8H6ClN3O2S and its molecular weight is 243.67 g/mol. The purity is usually 95%.
The exact mass of the compound 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
1-フェニル-1H-1,2,3-トリアゾール-5-スルホニルクロリド: とその誘導体は、強力な抗菌作用を持つことが知られています。これらは、耐性菌株や真菌を標的とする新しい抗菌剤の開発に使用されています。 特にスルホニルクロリド基は、化合物の微生物酵素への結合能力を高め、その機能を阻害し、病原体の死滅につながります .
抗癌研究
腫瘍学の分野では、この化合物は新規抗癌剤の合成のための足場として有望であることが示されています。 癌細胞増殖を阻害する能力は、腎臓癌、中枢神経系癌、結腸癌、乳癌など、さまざまな種類の癌を標的とする薬剤の設計において貴重な資産となります .
抗ウイルス活性
トリアゾール環系は、特にフェニルスルホニル部分と組み合わされる場合、顕著な抗ウイルス活性を示します。 研究者たちは、ウイルスゲノム内の特定のタンパク質を標的とすることでウイルス複製を阻害する可能性があり、ウイルス感染症の治療法を作成するための使用を検討しています .
抗結核特性
結核は依然として世界的な健康上の課題であり、1-フェニル-1H-1,2,3-トリアゾール-5-スルホニルクロリド誘導体は、抗結核活性について調査されています。 これらの化合物は、結核治療のための新しい治療選択肢の開発につながる、マイコバクテリア細胞壁を標的にするように設計できます .
有機触媒
この化合物は、さまざまな有機反応の触媒として、有機触媒でも使用されます。 そのユニークな構造は、化学反応の加速を可能にし、これは複雑な有機分子の合成において重要です .
農薬開発
農業では、1-フェニル-1H-1,2,3-トリアゾール-5-スルホニルクロリドの誘導体が、新しい農薬の開発に使用されています。 これらの化合物は、除草剤、殺虫剤、または殺菌剤として作用し、作物の保護と食料安全保障に貢献できます .
材料科学
この化合物の構造的多様性により、新しい材料の開発のための候補となります。 ポリマーやその他の材料への組み込みにより、熱安定性、機械的強度、化学的耐性などの特性を強化できます .
神経薬理学
最後に、この化合物の誘導体は、神経薬理学的用途の可能性について研究されています。 神経伝達物質系を調節する能力により、神経疾患の薬剤開発におけるリード化合物として役立つ可能性があります .
作用機序
Target of Action
The primary target of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body, facilitating carbon dioxide transport, and aiding various biosynthetic processes.
Mode of Action
1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride interacts with its target by binding directly to the active site residues of the carbonic anhydrase-II enzyme . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .
Biochemical Pathways
The interaction of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride with the carbonic anhydrase-II enzyme affects the enzyme’s activity, thereby influencing the biochemical pathways associated with acid-base balance and carbon dioxide transport
Result of Action
The binding of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride to the carbonic anhydrase-II enzyme results in the inhibition of the enzyme . This inhibition can alter the enzyme’s normal function, leading to changes at the molecular and cellular levels.
生化学分析
Biochemical Properties
1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. This compound can interact with enzymes, proteins, and other biomolecules through its reactive sulfonyl chloride group. For instance, it can form covalent bonds with amino acid residues in proteins, leading to the modification of their structure and function. This interaction is crucial in studying enzyme mechanisms and protein functions. Additionally, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of specific kinases, leading to changes in phosphorylation patterns and downstream signaling events . Furthermore, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell . These changes can have significant implications for cellular metabolism, as they can lead to shifts in metabolic flux and the production of key metabolites.
Molecular Mechanism
At the molecular level, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine residues . This covalent modification can lead to changes in protein conformation and activity. Additionally, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . The stability of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is crucial for its long-term use in biochemical studies. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are essential for understanding the full scope of its biochemical impact.
Dosage Effects in Animal Models
The effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor or protein modifier . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These adverse effects are likely due to the extensive covalent modification of cellular proteins and disruption of critical cellular processes. Understanding the dosage effects of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can inhibit specific metabolic enzymes, leading to changes in metabolic flux and the levels of key metabolites . For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance . Additionally, 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride can interact with cofactors, such as NADH or ATP, further influencing metabolic pathways and cellular energy status .
Transport and Distribution
The transport and distribution of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride within cells and tissues are critical for its biochemical effects . This compound can be transported into cells via specific transporters or passive diffusion . Once inside the cell, it can interact with various binding proteins, which can influence its localization and accumulation . The distribution of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to extracellular matrix components . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical studies.
Subcellular Localization
The subcellular localization of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is a key factor in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect metabolic enzymes and energy production . The subcellular localization of 1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is crucial for its specific biochemical effects and overall impact on cellular function.
特性
IUPAC Name |
3-phenyltriazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIFRJNANZCJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1600335-61-2 | |
| Record name | 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)
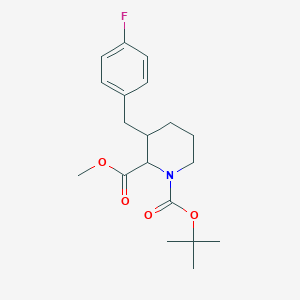
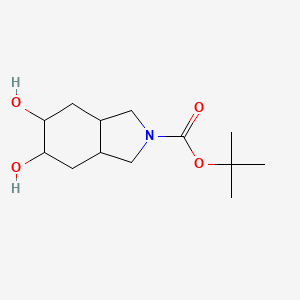
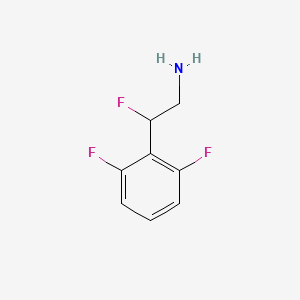
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1475159.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)
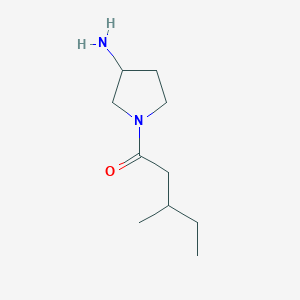
![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)
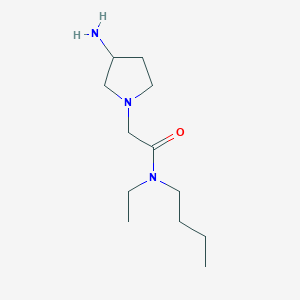
![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)
![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)
![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)
![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
